- Diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazines with 2-phenoxy carbonyl chlorides, Tetrahedron: Asymmetry, 2015, 26(5-6), 312-319

Cas no 940-31-8 (2-phenoxypropanoic acid)

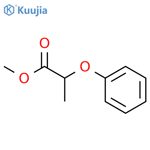

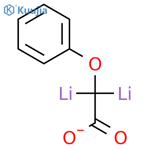

2-phenoxypropanoic acid structure

Nome del prodotto:2-phenoxypropanoic acid

2-phenoxypropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Phenoxypropanoic acid

- 2-Phenoxypropionic acid

- Alpha-Methylphenoxyacetic Acid

- 2-Phenoxypropionic A

- 2-Phenoxypropionicacid Solution

- (+/-)-2-phenyloxypropanoic acid

- (2RS)-2-phenoxypropionic acid

- 2-Phenoxy-propanoic acid

- 2-phenoxy-propanoicaci

- 2-phenoxy-propionicaci

- 2-Phenoxypropionsure

- acidephenoxy-2-propionique

- a-Phenoxypropionic acid

- DL-2-PHENOXYPROPIONIC ACID

- phenoxypropanoic acid

- phenoxypropionic acid

- Propionic acid,2-phenoxy

- α-Methylphenoxyacetic Acid

- Propanoic acid, 2-phenoxy-

- alpha-Phenoxypropionic acid

- Acide phenoxy-2-propionique

- PROPIONIC ACID, 2-PHENOXY-

- Acide phenoxy-2-propionique [French]

- .alpha.-Phenoxypropionic acid

- .alpha.-Methylphenoxyacetic acid

- SXERGJJQSKIUIC-UHFFFAOYSA-N

- (S)-2-phenoxypropanoic acid

- Propanoic acid, phen

- 2-Phenoxypropanoic acid (ACI)

- Propionic acid, 2-phenoxy- (7CI, 8CI)

- (±)-2-Phenoxypropionic acid

- 2-PPA

- DL

- NSC 1866

- NSC 404102

- α-Phenoxypropionic acid

- ChemDiv3_001384

- SR-01000423857

- EINECS 213-370-5

- STK397471

- SR-01000423857-1

- Propionic acid, 2-phenoxy-(VAN) (8CI)

- NSC1866

- DTXSID10870812

- AI3-17384

- Propionic acid, 2-phenoxy- (VAN)

- AKOS000103747

- AKOS016050270

- AR3815

- alpha-Phenoxypropinic acid

- MFCD00002643

- HMS1476O20

- 2-POPA

- W-100218

- 2-phenoxy-propionic acid

- BBL002385

- NSC-404102

- AN-651/40401218

- F0722-6589

- NS00014738

- EN300-18286

- 2-Phenoxypropionicacid

- Z57825333

- 2-Phenoxypropanoicacid

- Propionic acid, 2-phenoxy-(VAN)

- P0318

- ALBB-000255

- 2-Phenoxypropionic acid, >=98%

- BS-3903

- AB89135

- NCGC00180553-01

- SY049728

- NSC-1866

- 2-phenoxy propionic acid

- Propanoic acid, 2-phenoxy-, (.+/-.)-

- SCHEMBL43054

- 940-31-8

- DTXCID60818502

- 2-Phenoxypropanoic acid #

- CS-W021018

- 1912-21-6

- NSC404102

- BRD-A44629442-001-01-5

- CHEBI:169988

- EU-0070543

- IDI1_020350

- 2-phenoxypropanoic acid

-

- MDL: MFCD00002643

- Inchi: 1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)

- Chiave InChI: SXERGJJQSKIUIC-UHFFFAOYSA-N

- Sorrisi: O=C(C(C)OC1C=CC=CC=1)O

- BRN: 3198799

Proprietà calcolate

- Massa esatta: 166.06300

- Massa monoisotopica: 166.062994177g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 150

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.5

- Carica superficiale: 0

- XLogP3: 1.7

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 1.1708 (rough estimate)

- Punto di fusione: 114.0 to 117.0 deg-C

- Punto di ebollizione: 265 °C(lit.)

- Punto di infiammabilità: 265°C

- Indice di rifrazione: 1.5500 (estimate)

- PSA: 46.53000

- LogP: 1.53850

- Solubilità: Non determinato

- Pressione di vapore: 0.0±0.5 mmHg at 25°C

2-phenoxypropanoic acid Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302;H315;H319;H335

- Dichiarazione di avvertimento: P261;P280;P301+P312;P302+P352;P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:1

- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle

- Istruzioni di sicurezza: S24/25

- RTECS:UF6515000

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:Room temperature

2-phenoxypropanoic acid Dati doganali

- CODICE SA:2918990090

- Dati doganali:

Codice doganale cinese:

2918990090Panoramica:

2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

2-phenoxypropanoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112743-500g |

2-phenoxypropanoic acid |

940-31-8 | 95+% | 500g |

$509 | 2024-07-19 | |

| abcr | AB140341-500 g |

2-Phenoxypropionic acid, 98%; . |

940-31-8 | 98% | 500 g |

€211.30 | 2023-07-20 | |

| Enamine | EN300-18286-50.0g |

2-phenoxypropanoic acid |

940-31-8 | 95% | 50g |

$63.0 | 2023-05-03 | |

| Life Chemicals | F0722-6589-0.25g |

2-phenoxypropanoic acid |

940-31-8 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114961-1g |

2-phenoxypropanoic acid |

940-31-8 | 1g |

¥823.90 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047060-5g |

2-Phenoxypropanoic acid |

940-31-8 | 98% | 5g |

¥48.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D549069-250g |

2-phenoxypropanoic acid |

940-31-8 | 95% | 250g |

$325 | 2024-05-24 | |

| eNovation Chemicals LLC | D549069-500g |

2-phenoxypropanoic acid |

940-31-8 | 95% | 500g |

$568 | 2024-05-24 | |

| TRC | P318815-10g |

2-Phenoxypropionic Acid |

940-31-8 | 10g |

$ 150.00 | 2023-09-06 | ||

| Apollo Scientific | OR12736-100g |

2-Phenoxypropanoic acid |

940-31-8 | 98+% | 100g |

£95.00 | 2025-02-19 |

2-phenoxypropanoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 °C; 24 h, 4 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 h, rt

Riferimento

- Preparation of substituted pyrimidinamines as inhibitors to target HIV-1 Nef-CD80/CD86 interactions for therapeutic intervention, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2… Solvents: Methanol ; 24 h, 0.6 MPa, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Riferimento

- Preparation of spiro phosphine-oxazoline iridium(I) complexes as catalyst for asymmetric hydrogenation of unsaturated carboxylic acids, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 - 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, rt

Riferimento

- Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic Herbicides, European Journal of Organic Chemistry, 2022, 2022(25),

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 65 °C

1.2 pH 4

1.2 pH 4

Riferimento

- Process for preparation of 2-phenoxypropionyl chloride as key intermediate of fenoxanil from phenol and 2-chloropropionic acid, China, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Benzene , Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3.5 h, 50 °C

1.2 Reagents: Hydrochloric acid ; pH 1 - 2

1.2 Reagents: Hydrochloric acid ; pH 1 - 2

Riferimento

- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism, International Journal of Food Properties, 2023, 26(1), 108-121

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Enantioselective hydrolysis of (aryloxy)propionic esters by bovine serum albumin: enhancement in selectivity by β-cyclodextrin, Tetrahedron: Asymmetry, 1991, 2(1), 39-42

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 5 - 60 min, < 0 °C

1.2 1 - 10 h, rt

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 4 h, 35 °C

1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 12 h, reflux

1.2 1 - 10 h, rt

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 4 h, 35 °C

1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 12 h, reflux

Riferimento

- Compounds for use in treating neuromuscular disorders, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Synthesis and herbicidal activity of 12-(aryloxyacyloxyimino)-1,15-pentadecanelactone derivatives, Journal of Agricultural and Food Chemistry, 2009, 57(2), 610-617

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C

Riferimento

- Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

Riferimento

- Direct α-lithiation of phenoxyacetic acid and electrophilic substitution, Journal of Organic Chemistry, 1978, 43(4), 772-3

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 24 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Access to Optically Enriched α-Aryloxycarboxylic Esters via Carbene-Catalyzed Dynamic Kinetic Resolution and Transesterification, Organic Letters, 2020, 22(9), 3335-3338

Synthetic Routes 16

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran

Riferimento

- Acyclic stereoselection. 23. Lactaldehyde enolate equivalents, Journal of the American Chemical Society, 1984, 106(26), 8161-74

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 25 °C

Riferimento

- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Riferimento

- Optimization of Benzoxazole-Based Inhibitors of Cryptosporidium parvum Inosine 5'-Monophosphate Dehydrogenase, Journal of Medicinal Chemistry, 2013, 56(10), 4028-4043

Synthetic Routes 20

Condizioni di reazione

Riferimento

- Compounds and methods for treating mammalian gastrointestinal microbial infections, World Intellectual Property Organization, , ,

2-phenoxypropanoic acid Raw materials

- ethyl 2-phenoxypropanate

- 2-Propenoic acid, 2-phenoxy-

- Dilithium phenoxyethan-2-idoate

- Propanoic acid,2-bromo-, sodium salt (1:1)

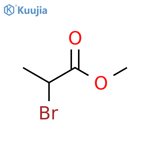

- Methyl DL-2-bromopropionate

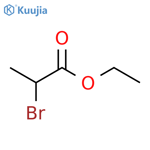

- ethyl 2-bromopropanoate

- 2-(4-Chlorophenoxy)propanoic acid

- Methyl 2-Phenoxypropanoate

2-phenoxypropanoic acid Preparation Products

2-phenoxypropanoic acid Letteratura correlata

-

Dmitry A. Gruzdev,Sergey A. Vakarov,Marina A. Korolyova,Ekaterina V. Bartashevich,Andrey A. Tumashov,Evgeny N. Chulakov,Marina A. Ezhikova,Mikhail I. Kodess,Galina L. Levit,Victor P. Krasnov Org. Biomol. Chem. 2022 20 862

-

Robert A. Hill,Marie Claire Parker Nat. Prod. Rep. 2002 19 2-iii

-

Shinsuke Ishihara,Jan Labuta,Wim Van Rossom,Daisuke Ishikawa,Kosuke Minami,Jonathan P. Hill,Katsuhiko Ariga Phys. Chem. Chem. Phys. 2014 16 9713

-

4. Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivativesKeiichi Watanabe,Shin-ichi Ueji J. Chem. Soc. Perkin Trans. 1 2001 1386

-

Makoto Hashimoto,Tomoya Nakagita,Takumi Misaka RSC Adv. 2021 11 32236

940-31-8 (2-phenoxypropanoic acid) Prodotti correlati

- 60075-04-9(Methyl 2-(4-Hydroxyphenoxy)propionate)

- 10470-82-3(2-(2-Naphthyloxy)propanoic Acid)

- 1912-23-8(Propanoic acid,2-phenoxy-, (2S)-)

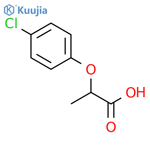

- 67648-61-7(2-(4-Hydroxyphenoxy)propanoic acid)

- 150436-68-3(Lactisole)

- 1129-46-0((R)-2-Phenoxypropionic Acid)

- 2065-24-9(Methyl 2-Phenoxypropanoate)

- 13949-67-2(2-(Naphthalen-1-yloxy)propanoic acid)

- 1879664-84-2(N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine)

- 2248198-24-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-acetamido-3,3-dimethylbutanoate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:940-31-8)2-phenoxypropanoic acid

Purezza:99%

Quantità:500g

Prezzo ($):184.0